1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene
Description
BenchChem offers high-quality 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-fluoro-4-iodo-5-methoxy-2-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FIO/c1-6(2)7-4-9(12)10(13-3)5-8(7)11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDIITXZQPZANU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1F)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693643 | |
| Record name | 1-Fluoro-4-iodo-5-methoxy-2-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875446-57-4 | |
| Record name | 1-Fluoro-4-iodo-5-methoxy-2-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Characterization of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene is a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, an isopropyl group, and a methoxy group, imparts specific physicochemical properties that are of interest for the development of novel molecules. Accurate and comprehensive characterization of this compound is paramount for its effective use in research and development.
This technical guide provides a detailed overview of the essential analytical techniques and protocols for the thorough characterization of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to ensure the structural elucidation and purity assessment of the compound with a high degree of confidence.
Molecular Structure and Physicochemical Properties
A clear understanding of the molecular structure is the foundation for all characterization efforts.
Caption: Workflow for NMR sample preparation and data acquisition.
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR: Standard parameters include a 90° pulse, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is standard. A spectral width of 0 to 220 ppm and a longer acquisition time or a higher sample concentration are typically required.
-
¹⁹F NMR: A dedicated fluorine probe or a multinuclear probe is necessary. The spectral width should be set to cover the expected range for aromatic fluorine compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as its fragmentation pattern upon ionization.
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 294. The presence of iodine (a monoisotopic element with mass 127) will make this peak easily identifiable.
-
Fragmentation Pattern: The fragmentation of ethers often occurs alpha to the oxygen atom. [1]For this molecule, common fragmentation pathways may include:
-
Loss of a methyl group (•CH₃) from the methoxy group, resulting in a fragment at m/z = 279.
-
Loss of an isopropyl group (•CH(CH₃)₂) resulting in a fragment at m/z = 251.
-
Cleavage of the C-I bond, leading to a fragment at m/z = 167.
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
For gas chromatography-mass spectrometry (GC-MS), ensure the sample is sufficiently volatile and thermally stable.
Caption: Workflow for mass spectrometry analysis.
Instrumental Techniques:
-
Electron Ionization (EI): A common technique for volatile compounds that often provides a detailed fragmentation pattern.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile or thermally labile compounds, which typically yields a strong molecular ion peak with minimal fragmentation.
-
High-Resolution Mass Spectrometry (HRMS): Essential for determining the exact mass of the molecular ion and its fragments, which allows for the confirmation of the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3100-3000 | Aromatic C-H | Stretch |
| 2970-2850 | Aliphatic C-H (isopropyl, methoxy) | Stretch |
| 1600-1585 & 1500-1400 | Aromatic C=C | Stretch |
| 1250 & 1050 | Aryl-O-CH₃ (ether) | Asymmetric & Symmetric Stretch |
| 1200-1000 | C-F | Stretch |
| 900-675 | Aromatic C-H | Out-of-plane bend |
Rationale for Predictions: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. [2]The aliphatic C-H stretches from the isopropyl and methoxy groups will appear just below 3000 cm⁻¹. The characteristic C=C stretching bands of the aromatic ring will be present in the 1600-1400 cm⁻¹ region. [2]Phenyl alkyl ethers typically show two strong C-O stretching absorbances. [3]The out-of-plane bending vibrations in the fingerprint region can provide information about the substitution pattern of the aromatic ring. [4][5]
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet: If the compound is a solid, a few milligrams can be ground with dry potassium bromide (KBr) and pressed into a thin pellet.
-
Solution: A dilute solution in a suitable solvent (e.g., CCl₄) can be prepared and placed in a solution cell.
Conclusion
The comprehensive characterization of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene requires a multi-technique approach, with NMR spectroscopy, mass spectrometry, and IR spectroscopy each providing critical pieces of structural information. By following the detailed protocols and interpreting the data based on sound scientific principles and comparison with related structures, researchers can confidently verify the identity and purity of this compound, enabling its successful application in further scientific endeavors.
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12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Characterization of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene
Introduction
1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene is a substituted aromatic compound with potential applications in pharmaceutical and materials science research. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, an isopropyl group, and a methoxy group on a benzene ring, suggests a range of interesting chemical and physical properties. This guide provides a comprehensive overview of the essential physical properties of this compound and outlines detailed methodologies for their experimental determination. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this molecule's characteristics for its synthesis, handling, and application.
While specific experimental data for 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene is not extensively available in public literature, this guide will leverage data from structurally similar compounds to provide expected values and context. The primary focus will be on the robust experimental protocols required to elucidate its key physical parameters.
Molecular Structure and Basic Properties
The foundational step in characterizing any chemical entity is to understand its molecular structure and fundamental properties.
1.1. Chemical Identity
-
IUPAC Name: 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene
-
Molecular Formula: C₁₀H₁₂FIO
-
Molecular Weight: 309.10 g/mol
1.2. Structural Analogs
Due to the limited specific data on the target compound, we will refer to the known properties of similar molecules such as 1-Fluoro-4-iodo-2-methoxybenzene and 4-Fluoroiodobenzene to infer expected characteristics.
| Property | 1-Fluoro-4-iodo-2-methoxybenzene | 4-Fluoroiodobenzene |
| CAS Number | 773855-64-4[1][2][3] | 352-34-1[4] |
| Molecular Formula | C₇H₆FIO[1] | C₆H₄FI[4] |
| Molecular Weight | 252.02 g/mol [1] | 222.00 g/mol [4] |
| Physical Form | Solid[2] | Not specified, likely liquid or low-melting solid |
| Storage | Keep in dark place, sealed in dry, 2-8°C[1] | Not specified |
1.3. Safety and Handling
Based on safety data for related iodo- and fluoro-aromatic compounds, 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene should be handled with care. Similar compounds are known to cause skin and eye irritation.[4][5][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Determination of Key Physical Properties
A thorough understanding of a compound's physical properties is crucial for its application in synthesis and formulation. The following sections detail the experimental protocols for determining the melting point, boiling point, and solubility.
2.1. Melting Point
The melting point is a critical indicator of a compound's purity.[7] A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure crystalline solid, while a broad melting range suggests the presence of impurities.
2.1.1. Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the crystalline 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
2.2. Boiling Point
For liquid compounds, the boiling point is a key physical constant. It is the temperature at which the vapor pressure of the liquid equals the external pressure.[8][9]
2.2.1. Experimental Protocol: Micro Boiling Point Determination (Thiele Tube Method)
This method is suitable for small sample volumes.[10]
-
Sample Preparation: A few drops of liquid 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene are placed in a small fusion tube.
-
Capillary Insertion: A melting point capillary tube is sealed at one end and placed, open end down, into the fusion tube.
-
Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Heating: The Thiele tube is gently heated, causing a stream of bubbles to emerge from the capillary tube.
-
Observation: Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Workflow for Boiling Point Determination
Caption: Workflow for micro boiling point determination using the Thiele tube method.
2.3. Solubility
Solubility is a fundamental property that dictates a compound's behavior in various solvents and is critical for applications in drug delivery and reaction chemistry.[11][12]
2.3.1. Experimental Protocol: Qualitative Solubility Testing
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Procedure: To a small, known amount of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene (e.g., 10 mg) in a test tube, add a small volume of the solvent (e.g., 0.5 mL) dropwise with agitation.
-
Observation: Observe whether the solid dissolves completely. The solubility can be classified as soluble, partially soluble, or insoluble.
For quantitative solubility determination, techniques such as UV-Vis spectroscopy, HPLC, or gravimetric analysis can be employed.[12]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound.[13][14][15] For 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be particularly informative.
Expected ¹H NMR Spectral Features:
-
Signals corresponding to the aromatic protons, with coupling patterns influenced by the fluorine, iodine, isopropyl, and methoxy substituents.
-
A doublet and a septet for the isopropyl group protons.
-
A singlet for the methoxy group protons.
Expected ¹³C NMR Spectral Features:
-
Signals for the aromatic carbons, with chemical shifts influenced by the attached functional groups. The carbon attached to fluorine will show a large C-F coupling constant.
-
Signals for the isopropyl and methoxy carbons.
3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[16][17][18][19][20]
Expected FTIR Absorption Bands:
-
C-H stretching (aromatic and aliphatic): Around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
-
C=C stretching (aromatic): Around 1600-1450 cm⁻¹.
-
C-O stretching (ether): Around 1250-1000 cm⁻¹.
-
C-F stretching: Around 1200-1000 cm⁻¹.
-
C-I stretching: Typically below 600 cm⁻¹.
Logical Flow of Compound Characterization
Caption: Logical workflow for the synthesis, purification, and characterization of a novel chemical compound.
Conclusion
While direct experimental data for 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene is sparse, this guide provides a robust framework for its comprehensive physicochemical characterization. By employing the detailed experimental protocols for determining melting point, boiling point, and solubility, and by utilizing powerful spectroscopic techniques like NMR and FTIR, researchers can confidently elucidate the physical properties and confirm the structural integrity of this and other novel compounds. The provided methodologies are grounded in established principles of analytical chemistry and are designed to ensure data accuracy and reliability, which are paramount in research and development settings.
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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Perez Rial, L. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Retrieved from [Link]
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Experimental No. (2) Boiling Point. (2021-07-16). Retrieved from [Link]
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Chemistry LibreTexts. (2022-05-05). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
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Microbe Notes. (2022-01-12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
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Chemistry LibreTexts. (2022-04-07). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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Bruker. Guide to FT-IR Spectroscopy. Retrieved from [Link]
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An In-Depth Technical Guide to 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene: Synthesis, Properties, and Applications
Disclaimer: The subject of this guide, 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene, is a specialized chemical compound for which a registered CAS number is not publicly available at the time of this writing. This suggests that it is not a widely cataloged or commercially produced substance. Therefore, this document provides a comprehensive theoretical and practical guide based on established principles of organic chemistry and data from structurally analogous compounds. The proposed synthetic routes and predicted properties are intended for research and development purposes and must be validated by qualified laboratory professionals.
Introduction and Strategic Importance
Polysubstituted benzene derivatives are foundational scaffolds in modern medicinal chemistry and materials science.[1] The specific arrangement of functional groups on the aromatic ring dictates the molecule's three-dimensional structure, electronic properties, and, consequently, its biological activity and material characteristics. The title compound, 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene, represents a highly functionalized aromatic ring with a unique combination of substituents, each contributing distinct properties:
-
Fluorine: The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Its high electronegativity can also influence the acidity of nearby protons.
-
Iodine: The iodo group is a versatile functional handle, primarily used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the facile introduction of further complexity. It also increases the molecule's molecular weight and can participate in halogen bonding.
-
Methoxy Group (Anisole functionality): This electron-donating group influences the electronic properties of the benzene ring and can be a key interaction point in biological systems.
-
Isopropyl Group: This bulky alkyl group enhances lipophilicity and can provide steric hindrance that may influence reaction selectivity or molecular conformation.
This guide will provide a projected pathway for the synthesis of this novel compound, predict its physicochemical and spectroscopic properties, discuss its potential applications in drug discovery, and outline essential safety protocols.
Proposed Synthetic Pathway
The synthesis of a polysubstituted benzene requires careful strategic planning to control the regioselectivity of the substitution reactions. The directing effects of the existing substituents on the aromatic ring are paramount. The methoxy group is a strong activating ortho-, para-director, while fluorine and iodine are deactivating ortho-, para-directors. The isopropyl group is a weak activating ortho-, para-director. A plausible retrosynthetic analysis suggests that a commercially available substituted anisole or phenol would be a logical starting point.
A forward synthesis could logically begin with 3-fluoro-4-methoxyphenol, proceeding through iodination and then isopropylation.
Caption: Proposed synthetic workflow for 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene.
Step-by-Step Protocol:
Step 1: Iodination of 3-Fluoro-4-methoxyphenol
The hydroxyl and methoxy groups are both activating and will direct the incoming electrophile (iodine). The hydroxyl group is a stronger activator than the methoxy group. The position ortho to the hydroxyl group and para to the methoxy group is sterically unhindered and electronically favorable for substitution.
-
Dissolution: Dissolve 3-fluoro-4-methoxyphenol in a suitable solvent such as dichloromethane or acetonitrile.
-
Reagent Addition: Add an iodinating agent such as N-Iodosuccinimide (NIS) or iodine with an oxidizing agent. The reaction is typically run at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product, 1-Fluoro-2-hydroxy-4-iodo-5-methoxybenzene, by column chromatography on silica gel.
Step 2: Williamson Ether Synthesis to form the Isopropyl Ether
This classic reaction will form the isopropyl ether at the phenolic hydroxyl group.
-
Base Treatment: Dissolve the product from Step 1 in a polar aprotic solvent like acetone or DMF. Add a base such as potassium carbonate to deprotonate the phenol.
-
Alkylation: Add 2-iodopropane or 2-bromopropane to the reaction mixture. Heat the mixture to facilitate the SN2 reaction.
-
Monitoring and Workup: Monitor the reaction by TLC. Once complete, filter off the base and evaporate the solvent. Dissolve the residue in an organic solvent, wash with water and brine, and dry.
-
Purification: The resulting 1-Fluoro-4-iodo-2-isopropoxy-5-methoxybenzene can be purified by column chromatography if necessary.
Step 3: Claisen Rearrangement to Install the Isopropyl Group
Heating the isopropyl ether from Step 2 will induce a thermal[3][3]-sigmatropic rearrangement (Claisen rearrangement) to move the isopropyl group from the ether oxygen to the ortho position on the ring, yielding the target molecule. This is a known method for the ortho-alkylation of phenols.[4]
-
Thermal Reaction: Heat the purified product from Step 2 in a high-boiling solvent or neat under an inert atmosphere. The required temperature can be high, often in the range of 180-250 °C.
-
Monitoring: Monitor the disappearance of the starting material and the appearance of the product by TLC or GC-MS.
-
Purification: Cool the reaction mixture and purify the final product, 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene, by column chromatography.
Predicted Physicochemical and Spectroscopic Properties
The properties of the title compound can be estimated based on its structure and data from analogous molecules like 1-Fluoro-4-iodo-2-methoxybenzene (CAS 773855-64-4).[5][6]
| Property | Predicted Value | Rationale |
| CAS Number | Not Assigned | Novel Compound |
| Molecular Formula | C10H12FIO | From structure |
| Molecular Weight | 294.10 g/mol | Calculated from formula |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for halogenated anisoles |
| Boiling Point | > 200 °C (estimated) | Increased molecular weight and polarity compared to simpler anisoles |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF); Insoluble in water | Based on the nonpolar alkyl and aryl groups |
Predicted NMR Spectroscopy Data:
The NMR spectrum will be key to confirming the structure of the synthesized molecule. The expected chemical shifts (in ppm, relative to TMS in CDCl3) are predicted based on standard substituent effects.[7][8][9]
-
¹H NMR:
-
Aromatic Protons (2H): Two singlets are expected in the aromatic region (δ 6.5-7.5 ppm), each integrating to one proton.
-
Methoxy Protons (3H): A sharp singlet around δ 3.8-4.0 ppm.
-
Isopropyl CH (1H): A septet around δ 3.0-3.5 ppm.
-
Isopropyl CH₃ (6H): A doublet around δ 1.2-1.4 ppm.
-
-
¹³C NMR:
-
Aromatic Carbons: Six distinct signals are expected in the range of δ 100-160 ppm. The carbon attached to fluorine will show a large C-F coupling constant.
-
Methoxy Carbon: A signal around δ 55-60 ppm.
-
Isopropyl Carbons: A CH signal around δ 25-30 ppm and a CH₃ signal around δ 20-25 ppm.
-
-
¹⁹F NMR:
-
A singlet is expected in the typical range for an aryl fluoride.
-
Potential Applications in Research and Drug Development
This molecule is a prime candidate for use as a building block in the synthesis of more complex molecules for drug discovery and materials science.
-
Medicinal Chemistry: As a scaffold, it allows for the exploration of chemical space by leveraging the iodo group for cross-coupling reactions. This enables the rapid synthesis of a library of derivatives for structure-activity relationship (SAR) studies. The combination of fluorine and an isopropyl group can enhance metabolic stability and cell permeability, which are desirable properties for drug candidates.[2]
-
Materials Science: Polysubstituted aromatic compounds can be precursors to organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials. The specific substitution pattern can be used to fine-tune the electronic and photophysical properties of these materials.
Caption: Potential applications stemming from the title compound's structure.
Safety and Handling
While no specific safety data exists for the title compound, a risk assessment can be made based on the known hazards of its constituent functional groups and structurally similar compounds such as halogenated anisoles.[2][10][11][12][13] Standard laboratory safety precautions should be strictly followed.
| Hazard Category | Precautionary Measures |
| Eye Irritation | Wear safety glasses with side shields or goggles. |
| Skin Irritation | Wear nitrile or other suitable chemical-resistant gloves. Avoid prolonged or repeated contact. |
| Inhalation | Handle in a well-ventilated fume hood to avoid inhaling vapors. |
| Ingestion | Do not ingest. Wash hands thoroughly after handling. |
| Flammability | Anisole and its derivatives are flammable liquids.[10] Keep away from heat, sparks, and open flames. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |
Conclusion
1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene is a promising, albeit currently novel, chemical scaffold. This guide provides a scientifically grounded, theoretical framework for its synthesis, characterization, and potential use. The proposed synthetic route leverages well-established organic reactions, offering a clear path for its preparation in a research setting. Its unique combination of functional groups makes it a valuable building block for creating diverse molecular architectures, particularly in the fields of medicinal chemistry and advanced materials. All proposed experimental work should be conducted with rigorous adherence to safety protocols by trained professionals.
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FRIEDEL-CRAFTS ALKYLATION OF ANISOLE AND BENZYL BROMIDE USING ZIF-8 AS AN EFFICIENT CATALYST - ResearchGate. (URL: [Link])
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Structure-Catalytic Properties Relationship in Friedel Crafts Alkylation Reaction for MCM-36-Type Zeolites Obtained by Isopropanol-Assisted Pillaring - MDPI. (URL: [Link])
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4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem. (URL: [Link])
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ANISOLE. (URL: [Link])
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Selective ortho-alkylation of phenols with sulphoxides via[1][3]sigmatropic rearrangement: synthesis of coumarins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])
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4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem. (URL: [Link])
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Anisole | C 7 H 8 O | MD Topology | NMR | X-Ray. (URL: [Link])
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Introduction: The Imperative of Precision in Chemical Nomenclature
An In-Depth Technical Guide to the IUPAC Nomenclature of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
In the fields of chemical research and pharmaceutical development, unambiguous communication is paramount. The structural complexity of molecules necessitates a standardized naming convention that conveys the precise arrangement of atoms. The International Union of Pure and Applied Chemistry (IUPAC) provides this universal language, ensuring that a chemical name corresponds to a single, unique molecular structure. This guide offers a detailed exploration of the IUPAC nomenclature for polysubstituted aromatic compounds, using "1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene" as a case study to illustrate the systematic application of these rules. Understanding these principles is not merely an academic exercise; it is fundamental to patent applications, regulatory submissions, and the global dissemination of scientific knowledge.
Deconstructing the Name: A Case Study in Polysubstituted Benzene
The provided name, 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene, describes a benzene ring with four different substituents: fluoro, iodo, isopropyl, and methoxy. To determine the correct IUPAC name, we must adhere to the principle of providing the lowest possible locants (numbers) to the substituents as a set.[1][2] The substituents are then listed in alphabetical order.[2][3][4]
Step 1: Identifying Substituents and Determining Priority
The substituents on the benzene ring are:
-
Fluoro (-F)
-
Iodo (-I)
-
Isopropyl (-CH(CH3)2)
-
Methoxy (-OCH3)
None of these substituents confer a special name to the benzene ring, such as phenol (for a hydroxyl group) or aniline (for an amino group), that would take priority in numbering.[1] Therefore, the parent name is benzene, and the numbering is determined by the positions of the substituents to achieve the lowest possible locant set.
Step 2: Systematic Numbering and the Lowest Locant Rule
To ensure the correct IUPAC name, we must systematically evaluate all possible numbering schemes for the substituents on the benzene ring and apply the lowest locant rule. This rule states that the set of locants for the substituents should be the lowest possible. Let's analyze the potential starting points for numbering:
Scenario A: Starting at the Fluoro group (as implied by the provided name)
If we assign '1' to the carbon bearing the fluoro group, we have two options for numbering the ring (clockwise or counter-clockwise):
-
Clockwise: 1-Fluoro, 2-isopropyl, 4-iodo, 5-methoxy. The locant set is (1, 2, 4, 5) .
-
Counter-clockwise: 1-Fluoro, 3-methoxy, 4-iodo, 6-isopropyl. The locant set is (1, 3, 4, 6).
Scenario B: Starting at the Iodo group
-
Clockwise: 1-Iodo, 2-methoxy, 4-fluoro, 5-isopropyl. The locant set is (1, 2, 4, 5).
-
Counter-clockwise: 1-Iodo, 3-isopropyl, 4-fluoro, 6-methoxy. The locant set is (1, 3, 4, 6).
Scenario C: Starting at the Isopropyl group
-
Clockwise: 1-Isopropyl, 3-fluoro, 4-methoxy, 6-iodo. The locant set is (1, 3, 4, 6).
-
Counter-clockwise: 1-Isopropyl, 2-fluoro, 5-iodo, 6-methoxy. The locant set is (1, 2, 5, 6).
Scenario D: Starting at the Methoxy group
-
Clockwise: 1-Methoxy, 3-iodo, 4-isopropyl, 6-fluoro. The locant set is (1, 3, 4, 6).
-
Counter-clockwise: 1-Methoxy, 2-iodo, 5-fluoro, 6-isopropyl. The locant set is (1, 2, 5, 6).
Comparison of Locant Sets:
We compare the locant sets term by term:
-
(1, 2, 4, 5)
-
(1, 2, 5, 6)
-
(1, 3, 4, 6)
The set (1, 2, 4, 5) is the lowest.
Step 3: Alphabetical Ordering and Final IUPAC Name
Now that we have established the correct locant set (1, 2, 4, 5), we must arrange the substituents in alphabetical order:
-
Fluoro
-
Iodo
-
Isopropyl
-
Methoxy
Based on the locant set (1, 2, 4, 5), we have two possibilities depending on which substituent is at position 1:
-
If Fluoro is at 1, then Isopropyl is at 2, Iodo is at 4, and Methoxy is at 5. The name would be: 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene .
-
If Iodo is at 1, then Methoxy is at 2, Fluoro is at 4, and Isopropyl is at 5. The name would be: 4-Fluoro-1-iodo-5-isopropyl-2-methoxybenzene .
To break this tie, we look at the alphabetical order of the substituents at the first point of difference in the locants. In both cases, the locant set is the same. Therefore, we assign the lower number to the substituent that comes first alphabetically.
-
In the first case, Fluoro is at 1.
-
In the second case, Iodo is at 1.
Since "Fluoro" comes before "Iodo" alphabetically, the first numbering scheme is preferred.
Therefore, the correct IUPAC name is 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene . In this instance, the provided name is indeed the correct IUPAC name.
Visualizing the Nomenclature Process
The following diagram illustrates the decision-making workflow for determining the IUPAC name of a polysubstituted benzene.
Caption: Workflow for determining the IUPAC name of a polysubstituted benzene.
Data Summary: Substituent Properties
| Substituent | Chemical Formula | Alphabetical Order | Locant |
| Fluoro | -F | 1 | 1 |
| Iodo | -I | 2 | 4 |
| Isopropyl | -CH(CH3)2 | 3 | 2 |
| Methoxy | -OCH3 | 4 | 5 |
Experimental Protocol: A Note on Synthesis and Characterization
While this guide focuses on nomenclature, it is important to recognize that the synthesis and characterization of such a molecule are critical for its use in research and development. A plausible synthetic route could involve the sequential functionalization of a benzene derivative. Characterization would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and infrared (IR) spectroscopy to confirm the structure and connectivity, validating the assigned IUPAC name.
Conclusion: The Value of Systematic Nomenclature
The systematic approach dictated by IUPAC nomenclature is indispensable in the chemical sciences. By following a logical and hierarchical set of rules, we can derive a unique and descriptive name for a complex molecule like 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene. This ensures clarity and prevents ambiguity, which is crucial for scientific reproducibility, intellectual property, and regulatory compliance in the development of new chemical entities.
References
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Nomenclature of Benzene Derivatives. (2019). Chemistry LibreTexts. [Link]
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Nomenclature Of Substituted Benzene Compounds. (n.d.). BYJU'S. [Link]
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Naming Benzene Ring Derivatives - Aromatic Compounds. (2018). The Organic Chemistry Tutor. [Link]
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Nomenclature of Aromatic Compounds with Multiple Substituents. (2025). JoVE. [Link]
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Naming Benzenes. (2021). Chad's Prep. [Link]
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4-Fluoroiodobenzene. (n.d.). PubChem. [Link]
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1-Fluoro-2-methoxy-4-nitrobenzene. (n.d.). PubChem. [Link]
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The Nomenclature of Disubstituted and Polysubstituted Benzenes. (2014). Chemistry LibreTexts. [Link]
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Nomenclature of benzene derivatives with two functional groups. (2016). Chemistry Stack Exchange. [Link]
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A Comprehensive Guide to the Structural Elucidation of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene
Introduction
In the landscape of pharmaceutical research and materials science, the precise characterization of molecular architecture is a foundational imperative. The biological activity, physical properties, and synthetic accessibility of a compound are intrinsically linked to its three-dimensional structure. This guide provides an in-depth, multi-technique approach to the structural elucidation of a complex polysubstituted aromatic compound, 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene .
With the molecular formula C₁₀H₁₂FIO, this molecule presents a unique analytical challenge due to the presence of multiple substituents, including three different halogens (implied, with fluorine and iodine present) and two distinct alkyl/alkoxy groups. The strategic integration of data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments is essential for an unambiguous structural assignment. This document is intended for researchers, scientists, and professionals in drug development, offering not just a series of analytical results, but a logical, causality-driven narrative that demonstrates how disparate data points are woven together to reveal a definitive molecular structure.
Molecular Formula and Unsaturation: The First Clues from Mass Spectrometry
The initial and most critical step in elucidating the structure of an unknown compound is to determine its molecular formula. High-Resolution Mass Spectrometry (HRMS) provides the requisite mass accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.
Expertise & Experience: While standard mass spectrometry provides a molecular weight, HRMS is non-negotiable for de novo structure elucidation. The ability to obtain a mass measurement with sub-ppm accuracy is the bedrock upon which all subsequent spectroscopic interpretation is built. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, minimizing initial fragmentation and preserving the integrity of the molecule for mass analysis.
Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Nebulizer Gas (N₂): 1.0 bar
-
Drying Gas (N₂): 4.0 L/min at 180 °C
-
-
Mass Analysis: Data is acquired on a Time-of-Flight (TOF) mass analyzer over a mass range of m/z 50-1000. An internal calibrant (e.g., sodium formate) is used to ensure high mass accuracy.
Data Interpretation
The HRMS data provides the exact mass of the molecular ion, which is then used to calculate the molecular formula.
Table 1: HRMS Data Summary
| Parameter | Observed Value | Calculated Value (for C₁₀H₁₂FIO) |
| [M+H]⁺ (m/z) | 295.9939 | 295.9944 |
| Mass Accuracy | -1.7 ppm | N/A |
The calculated molecular formula, C₁₀H₁₂FIO, allows for the determination of the Degree of Unsaturation (DoU) , a crucial parameter indicating the total number of rings and/or multiple bonds.
DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 10 + 1 - (12/2) - (2/2) + (0/2) = 4
A DoU of 4 is highly characteristic of a benzene ring, which accounts for one ring and three double bonds. This immediately focuses subsequent analysis on a substituted aromatic core.
Functional Group Identification via Infrared (IR) Spectroscopy
With the presence of a benzene ring strongly suggested, IR spectroscopy serves to identify the key functional groups attached to this core, providing a qualitative overview of the molecule's composition.
Expertise & Experience: IR spectroscopy is a rapid and cost-effective technique. While it rarely provides a complete structure, it offers confirmatory evidence for functional groups. For aromatic ethers, two distinct C-O stretching bands are often observed, a feature that can help differentiate them from aliphatic ethers.[1][2][3]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal (e.g., diamond).
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean crystal is taken first and automatically subtracted.
-
Processing: The resulting spectrum is analyzed for characteristic absorption bands.
Data Interpretation
The IR spectrum of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene would exhibit several key absorptions.
Table 2: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3050-3100 | C-H Stretch | Aromatic | Confirms the presence of C-H bonds on the benzene ring. |
| ~2870-2960 | C-H Stretch | Aliphatic | Indicates the presence of the isopropyl and methoxy groups. |
| ~1580, ~1470 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |
| ~1250 and ~1050 | C-O Stretch | Aryl-Alkyl Ether | Strong bands confirming the methoxy group attached to the aromatic ring.[1][3] |
| ~1100-1200 | C-F Stretch | Fluoroaromatic | Confirms the presence of the fluorine substituent. |
Unambiguous Structure Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive elucidation of organic structures. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei and their interactions, we can piece together the molecular skeleton.
Workflow for NMR-Based Structure Elucidation
Caption: Workflow for NMR-based structure elucidation.
¹H NMR Spectroscopy: Defining the Proton Framework
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), their neighboring protons (splitting pattern), and their relative numbers (integration).
Expertise & Experience: The aromatic region of a polysubstituted benzene can be complex. Protons on a benzene ring typically resonate between 6.5 and 8.5 ppm.[4] The specific substitution pattern dictates the splitting. For 1,2,4,5-tetrasubstituted benzenes with protons at positions 3 and 6, a meta-coupling (⁴JHH) of 2-3 Hz is expected, resulting in two distinct doublets if the electronic environments are sufficiently different.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
-
Aromatic Region:
-
δ ~7.5 ppm (1H, d, J ≈ 2.5 Hz): This signal corresponds to the proton at C6 (H-6). It is deshielded due to the adjacent iodine atom. It appears as a doublet due to meta-coupling with H-3.
-
δ ~6.8 ppm (1H, d, J ≈ 2.5 Hz): This signal is assigned to the proton at C3 (H-3). It is shielded relative to H-6 and appears as a doublet due to meta-coupling. It may also exhibit a small coupling to the fluorine atom (⁴JHF).
-
-
Aliphatic Region:
-
δ ~3.9 ppm (3H, s): A sharp singlet characteristic of a methoxy (-OCH₃) group.[5]
-
δ ~3.3 ppm (1H, sept, J ≈ 7.0 Hz): The methine proton of the isopropyl group. The septet arises from coupling to the six equivalent methyl protons.
-
δ ~1.2 ppm (6H, d, J ≈ 7.0 Hz): The two equivalent methyl groups of the isopropyl substituent, appearing as a doublet due to coupling with the single methine proton.[6]
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms. The chemical shifts are highly sensitive to the local electronic environment and the nature of attached atoms. Aromatic carbons typically appear between 110-160 ppm.
Expertise & Experience: The key feature in the ¹³C NMR spectrum will be the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine atom, typically in the range of 240-260 Hz. This immediately identifies C-1. The carbon attached to iodine (C-4) will appear at a much lower chemical shift (further upfield) than expected for a typical aromatic carbon, a phenomenon known as the "heavy atom effect".
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Shift (δ, ppm) | Multiplicity (from ¹JCF) | Rationale |
| C1 | ~160 | d, ¹JCF ≈ 245 Hz | Attached to highly electronegative F. |
| C2 | ~125 | s | Attached to isopropyl group. |
| C3 | ~115 | d, ²JCF ≈ 20 Hz | Aromatic CH, ortho to F. |
| C4 | ~90 | s | Attached to I (heavy atom effect). |
| C5 | ~158 | s | Attached to electronegative OCH₃. |
| C6 | ~120 | d, ³JCF ≈ 5 Hz | Aromatic CH, meta to F. |
| -OCH₃ | ~56 | q | Typical methoxy carbon shift.[7] |
| -CH(CH₃)₂ | ~34 | d | Isopropyl methine carbon. |
| -CH(CH₃)₂ | ~23 | q | Isopropyl methyl carbons. |
¹⁹F NMR Spectroscopy: The Fluorine Perspective
¹⁹F NMR is a highly sensitive technique used to confirm the presence and electronic environment of fluorine atoms.[8][9]
Expertise & Experience: The chemical shift of ¹⁹F is highly dependent on the substituents on the aromatic ring. For fluoroaromatic compounds, shifts typically fall between -60 and -172 ppm.[10] Coupling between ¹⁹F and nearby protons (nJHF) provides crucial connectivity information.
Predicted ¹⁹F NMR Data (470 MHz, CDCl₃):
-
δ ~ -115 ppm: A single resonance is expected. This signal would likely appear as a doublet of doublets (or a more complex multiplet) due to coupling with the ortho proton (H-6, ³JHF) and the meta proton (H-3, ⁴JHF).
2D NMR: Connecting the Dots
While 1D NMR provides the individual puzzle pieces, 2D NMR experiments reveal how they connect.[11][12]
-
COSY (Correlation Spectroscopy): This experiment identifies ¹H-¹H spin-spin coupling networks.
-
Key Correlation: A cross-peak between the isopropyl methine proton (~3.3 ppm) and the isopropyl methyl protons (~1.2 ppm) would be observed, confirming the isopropyl fragment. A weak cross-peak might also be visible between the two aromatic protons (~7.5 and ~6.8 ppm), confirming their meta-relationship.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon atom.
-
Key Correlations: It would definitively link the proton signals to their corresponding carbon signals as listed in the tables above (e.g., ¹H at ~6.8 ppm correlates with ¹³C at ~115 ppm).
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for assembling the molecular structure by showing correlations between protons and carbons that are 2 or 3 bonds away.[13][14][15]
Caption: Key HMBC correlations confirming the molecular structure.
HMBC Data Interpretation:
-
Methoxy Protons (~3.9 ppm): These protons will show correlations to the carbon they are attached through oxygen (C5, ~158 ppm) and the adjacent carbons C4 (~90 ppm) and C6 (~120 ppm). This definitively places the methoxy group at C5.
-
Isopropyl Methine Proton (~3.3 ppm): This proton will correlate to the carbon it is attached to (C2, ~125 ppm) and the adjacent carbons C1 (~160 ppm) and C3 (~115 ppm). This places the isopropyl group at C2.
-
Aromatic Proton H-3 (~6.8 ppm): Will show correlations to C2, C4, C5, and C1.
-
Aromatic Proton H-6 (~7.5 ppm): Will show correlations to C1, C5, and C4.
The collective HMBC data leaves no ambiguity. The methoxy and isopropyl groups are meta to each other, and the fluorine and iodine atoms are para to each other, confirming the structure as 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene .
Conclusion
The structural elucidation of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene is a quintessential example of modern analytical chemistry, requiring a synergistic application of multiple spectroscopic techniques. The process began with the establishment of the molecular formula by High-Resolution Mass Spectrometry, which also provided the degree of unsaturation, strongly suggesting an aromatic core. Infrared Spectroscopy subsequently confirmed the presence of key functional groups, including the aryl-alkyl ether and fluoroaromatic moieties.
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- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Methodological & Application
Application Notes and Protocols for Cross-Coupling Reactions of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene is a highly functionalized aromatic building block with significant potential in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive iodine atom for cross-coupling, a fluorine atom to modulate physicochemical properties, and sterically demanding isopropyl and methoxy groups, presents both opportunities and challenges in synthetic transformations. This document provides a comprehensive guide to the palladium-catalyzed cross-coupling reactions of this versatile substrate, offering detailed application notes, optimized protocols, and an in-depth analysis of the factors governing reaction outcomes.
The strategic placement of the substituents on the benzene ring allows for the selective construction of carbon-carbon and carbon-nitrogen bonds, paving the way for the synthesis of novel scaffolds. The electron-donating methoxy and isopropyl groups increase the electron density of the aromatic ring, which can influence the oxidative addition step in palladium-catalyzed cycles. Conversely, the bulky isopropyl group ortho to the iodine atom introduces significant steric hindrance, which necessitates the careful selection of catalysts and ligands to achieve efficient coupling.
This guide will delve into the four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. For each reaction, we will discuss the mechanistic rationale behind the choice of reagents and conditions, provide detailed, step-by-step protocols, and present data in a clear and accessible format.
Synthesis of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene
A plausible synthetic route to the title compound involves a multi-step sequence starting from commercially available materials. While specific literature for this exact molecule is scarce, a general strategy can be devised based on established organic transformations. A potential pathway could involve the iodination of a suitably substituted benzene precursor.
A combination of electrophilic aromatic substitution and ortho-directed lithiation strategies can be employed for the synthesis of highly substituted benzene derivatives.[1]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures and is widely used in drug discovery.[2] For a sterically hindered and electron-rich substrate like 1-fluoro-4-iodo-2-isopropyl-5-methoxybenzene, the choice of a bulky and electron-rich phosphine ligand is crucial to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The steric bulk of the isopropyl group can slow down the oxidative addition and reductive elimination steps. Therefore, ligands that are both bulky and electron-rich are required to create a coordinatively unsaturated and reactive palladium center.
Caption: Suzuki-Miyaura cross-coupling workflow.
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for sterically hindered aryl iodides.
Materials:
-
1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%) or Pd₂(dba)₃ (1.5 mol%) with a suitable ligand like SPhos (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and water (4:1 mixture)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add 1-fluoro-4-iodo-2-isopropyl-5-methoxybenzene (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos | Bulky, electron-rich ligands facilitate reaction with sterically hindered substrates. |
| Base | K₂CO₃ or Cs₂CO₃ | Cs₂CO₃ is often more effective for challenging couplings. |
| Solvent | 1,4-Dioxane/Water (4:1) | A polar aprotic solvent system that aids in dissolving the reagents. |
| Temperature | 80-100 °C | Sufficient to overcome the activation energy without causing decomposition. |
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis.[3] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst. For sterically hindered substrates, the choice of ligand and base is critical to achieve high yields.
Mechanistic Insights
The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. The steric hindrance from the isopropyl group can be a significant challenge in this reaction.
Caption: Sonogashira cross-coupling workflow.
Optimized Protocol for Sonogashira Coupling
This protocol is based on conditions developed for sterically demanding aryl iodides.[4]
Materials:
-
1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add 1-fluoro-4-iodo-2-isopropyl-5-methoxybenzene (1.0 mmol), the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (5 mL) and the amine base (3.0 equivalents).
-
Add the terminal alkyne (1.5 equivalents) dropwise at room temperature.
-
Stir the reaction at room temperature to 50 °C for 6-12 hours, monitoring by TLC or GC-MS.
-
After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate (20 mL).
-
Wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | A standard and effective catalyst system for Sonogashira couplings. |
| Base | TEA or DIPA | Acts as both a base and a solvent in some cases. |
| Solvent | THF or DMF | Anhydrous conditions are crucial to prevent side reactions. |
| Temperature | Room Temperature to 50 °C | Mild conditions are often sufficient for reactive aryl iodides. |
Heck Reaction: Olefination of Aryl Halides
The Heck reaction is a versatile method for the formation of carbon-carbon bonds between an aryl halide and an alkene.[5] The reaction typically requires a palladium catalyst and a base. For sterically hindered substrates, higher temperatures and specific ligands may be necessary.
Key Experimental Considerations
The Heck reaction proceeds via oxidative addition, migratory insertion of the olefin, and β-hydride elimination. The regioselectivity of the olefin insertion can be influenced by the electronic and steric nature of the substituents on both the aryl halide and the alkene.
Caption: Heck reaction workflow.
Optimized Protocol for Heck Reaction
This protocol is a general guideline and may require optimization for specific alkenes.
Materials:
-
1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene
-
Alkene (1.5 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (TEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, combine 1-fluoro-4-iodo-2-isopropyl-5-methoxybenzene (1.0 mmol), Pd(OAc)₂, and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent (5 mL), the base, and the alkene.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through Celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / P(o-tol)₃ | A common and effective catalyst system for Heck reactions. |
| Base | TEA | A common organic base used in Heck couplings. |
| Solvent | DMF or MeCN | High-boiling polar aprotic solvents are typically used. |
| Temperature | 100-120 °C | Higher temperatures are often required to drive the reaction to completion. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and primary or secondary amines. The reaction is catalyzed by palladium complexes with specialized bulky, electron-rich phosphine ligands.
Ligand Selection and Base Choice
For an electron-rich and sterically hindered substrate, the choice of ligand is paramount. Ligands such as XPhos or RuPhos are often effective. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) being commonly employed.
Caption: Buchwald-Hartwig amination workflow.
Optimized Protocol for Buchwald-Hartwig Amination
This protocol is adapted from methods for the amination of electron-rich aryl halides.
Materials:
-
1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add 1-fluoro-4-iodo-2-isopropyl-5-methoxybenzene (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent (5 mL).
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | Bulky biarylphosphine ligands are essential for coupling electron-rich and hindered substrates. |
| Base | NaOt-Bu | A strong, non-nucleophilic base is required for the deprotonation of the amine. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-polar aprotic solvents are preferred. |
| Temperature | 80-110 °C | To ensure efficient reaction rates. |
Conclusion
1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene is a valuable and versatile building block for the synthesis of complex organic molecules. While its steric hindrance and electronic properties present challenges, the use of modern palladium-catalyzed cross-coupling reactions with carefully optimized conditions allows for its efficient functionalization. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this compound in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities. Further optimization may be required for specific coupling partners, and we recommend careful monitoring of reaction progress to achieve the best results.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry653 , 46-49 (2002). [Link]
-
Miyaura, N. & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews95 , 2457-2483 (1995). [Link]
-
Plenio, H., et al. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Chemistry – A European Journal13 , 7916-7928 (2007). [Link]
-
Kelly, T. R., et al. The synthesis of novel highly substituted benzene derivatives for use in palladium-catalysed cross-coupling reactions. Journal of the Chemical Society, Perkin Transactions 1, 2145-2153 (1999). [Link]
- Google Patents. Process for the production of palladium supported catalysts for catalyzing heck, suzuki-miyaura sonogashira coupling and buchwald-hartwig reactions. WO2008138938A2.
-
Klapars, A. & Buchwald, S. L. Copper-Catalyzed Halogenation of Arylboronic Acids and Their Pinacol Esters. Journal of the American Chemical Society124 , 14844-14845 (2002). [Link]
-
Hassan, J., et al. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews102 , 1359-1470 (2002). [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Marion, N. & Nolan, S. P. Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research41 , 1440-1449 (2008). [Link]
-
Suzuki coupling of iodobenzene and phenylboronic acid. - YouTube. [Link]
-
Yin, L. & Liebscher, J. Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews107 , 133-173 (2007). [Link]
- Google Patents. Method for preparing p-fluoro anisole. CN102146023A.
-
Suzuki coupling of iodobenzene and phenylboronic acid. - ResearchGate. [Link]
-
Microbiological synthesis of 4-hydroxy-5-isopropyl-5- methoxy-2-oxo-2,5-dihydrofuran. - ResearchGate. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
Novartis OAK. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]
-
Suzuki cross-coupling reaction - YouTube. [Link]
-
Heck Reaction - Organic Chemistry Portal. [Link]
- Google Patents. Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. US6534524B1.
-
United States Patent and Trademark Office. Application Data. [Link]
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- 4. 773855-64-4|1-Fluoro-4-iodo-2-methoxybenzene|BLD Pharm [bldpharm.com]
- 5. CN102146023A - Method for preparing p-fluoro anisole - Google Patents [patents.google.com]
Application Note & Protocol: Suzuki-Miyaura Coupling of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene
Introduction: Navigating the Synthesis of Complex Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the pharmaceutical, agrochemical, and materials science industries for constructing biaryl and styrenyl frameworks.[1][2] Its advantages, including the use of mild reaction conditions and commercially available, environmentally benign organoboron reagents, have cemented its status as a preferred synthetic tool.[1]
This guide provides a detailed protocol and technical insights for the Suzuki coupling of a specific, structurally complex substrate: 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene . This molecule presents unique challenges and considerations that are instructive for researchers tackling similar scaffolds:
-
Regioselectivity: The presence of two different halogen atoms (I and F) necessitates a catalyst system that can selectively activate the more labile carbon-iodine bond over the much stronger carbon-fluorine bond.
-
Steric Hindrance: The isopropyl group positioned ortho to the iodine atom significantly encumbers the reaction site. This steric bulk can impede the crucial oxidative addition step and requires a carefully selected catalyst and ligand system to overcome.
-
Electronic Effects: The electron-donating methoxy and isopropyl groups increase the electron density of the aromatic ring, which can slow the rate-determining oxidative addition step.[3]
By addressing these specific challenges, this document serves as a practical guide for drug development professionals and synthetic chemists to successfully employ this versatile reaction on sterically hindered and electronically rich aryl iodides.
The Catalytic Heart: Mechanism of the Suzuki-Miyaura Reaction
The efficacy of the Suzuki coupling lies in a well-orchestrated catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is paramount for rational troubleshooting and optimization. The process comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][5]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene). This is typically the rate-limiting step of the reaction.[2] The reactivity of the halide is crucial, following the general trend I > OTf > Br >> Cl, which ensures selective reaction at the iodo position.[1][6]
-
Transmetalation: Before this step can occur, the organoboron species (e.g., a boronic acid) must be activated by a base to form a more nucleophilic boronate complex.[1][7] This boronate then transfers its organic group to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]
Sources
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- 7. Suzuki Coupling [organic-chemistry.org]
Application Note: Chemoselective Buchwald-Hartwig Amination of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for medicinal chemists and drug development professionals, enabling the construction of complex molecular architectures that were previously challenging to access.[1]
This application note provides a detailed protocol and in-depth scientific rationale for the chemoselective Buchwald-Hartwig amination of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene. This particular substrate presents a common challenge in organic synthesis: the presence of multiple halide substituents with differential reactivity. The primary objective is to selectively form the C-N bond at the more reactive C-I position while preserving the C-F bond, a critical consideration for subsequent functionalization or for imbuing the final molecule with specific electronic properties conferred by the fluorine atom. The presence of sterically demanding isopropyl and electron-donating methoxy groups further necessitates careful optimization of the reaction parameters.
Understanding the Catalytic Cycle and Rationale for Experimental Design
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.
Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
For the selective amination of 1-fluoro-4-iodo-2-isopropyl-5-methoxybenzene, the choice of catalyst, ligand, base, and solvent is critical. The general reactivity trend for aryl halides in the oxidative addition step is I > Br > Cl > F. This inherent difference in reactivity forms the basis for the desired chemoselectivity.
Experimental Protocol
This protocol provides a robust starting point for the Buchwald-Hartwig amination of 1-fluoro-4-iodo-2-isopropyl-5-methoxybenzene with a generic primary or secondary amine.
Materials and Equipment
| Reagent/Equipment | Details |
| Substrate | 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene |
| Amine | Representative primary or secondary amine |
| Palladium Pre-catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a suitable Pd(II) precursor like Pd(OAc)₂ |
| Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) |
| Base | Cesium Carbonate (Cs₂CO₃) |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) |
| Reaction Vessel | Schlenk tube or a round-bottom flask equipped with a reflux condenser |
| Inert Atmosphere | Nitrogen or Argon gas |
| Stirring | Magnetic stirrer and stir bar |
| Heating | Heating mantle or oil bath |
| Work-up Reagents | Diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate |
| Purification | Silica gel for column chromatography |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk tube under an inert atmosphere of nitrogen or argon, add 1-fluoro-4-iodo-2-isopropyl-5-methoxybenzene (1.0 equiv), the amine (1.2 equiv), cesium carbonate (1.5 equiv), Xantphos (0.02 equiv), and the palladium pre-catalyst (0.01 equiv).
-
Rationale: The use of a slight excess of the amine and base ensures the reaction goes to completion. Xantphos is a bulky, electron-rich ligand known to promote the reductive elimination step and stabilize the active catalyst. Cesium carbonate is a moderately strong base that offers good functional group tolerance.[4]
-
-
Solvent Addition:
-
Add anhydrous toluene or 1,4-dioxane to the Schlenk tube via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Rationale: Anhydrous solvents are crucial to prevent quenching of the catalyst and base. Toluene and dioxane are common solvents for this reaction due to their ability to dissolve the reactants and their suitable boiling points for heating.[4][5]
-
-
Reaction Execution:
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Rationale: Elevated temperatures are typically required to drive the reaction to completion. Reaction progress should be monitored to determine the optimal reaction time.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the desired product.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove insoluble inorganic salts.[6]
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-arylated product.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective pre-catalysts.[4] |
| Ligand | Xantphos | A bulky, electron-rich ligand that promotes efficient coupling. |
| Base | Cesium Carbonate (Cs₂CO₃) | A moderately strong base with good functional group tolerance.[4] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-polar aprotic solvents suitable for the reaction temperature.[4][5] |
| Temperature | 100-110 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
| Amine Stoichiometry | 1.2 equivalents | A slight excess drives the reaction to completion. |
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading slightly (e.g., to 2 mol %) or employing a more active pre-catalyst. A stronger base such as sodium tert-butoxide (NaOtBu) could be used, but with caution, as it may affect other functional groups.[4][7]
-
Side Reactions: The formation of hydrodehalogenation byproducts can sometimes be observed. This may be minimized by ensuring a strictly inert atmosphere and using high-purity reagents.
-
Poor Chemoselectivity: While the C-I bond is significantly more reactive, any C-F amination can be addressed by lowering the reaction temperature and screening different ligands that may enhance selectivity.
Conclusion
The Buchwald-Hartwig amination provides a reliable and efficient method for the chemoselective synthesis of N-arylated products from 1-fluoro-4-iodo-2-isopropyl-5-methoxybenzene. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired product can be achieved while preserving the integrity of the C-F bond. This protocol serves as a valuable starting point for researchers in drug discovery and development, enabling the synthesis of novel and complex amine-containing molecules.
References
-
Buchwald–Hartwig amination. (2023, December 27). In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Grokipedia. Retrieved January 23, 2026, from [Link]
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024). Organic Syntheses, 101, 438-459.
- Kashani, S. K., & Jessiman, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. doi:10.26434/chemrxiv-2021-z1v9x
- Håkansson, M., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11134–11142. doi:10.1021/jo502148r
- Christensen, M., Fauerby, N., & Nielsen, J. (2009). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 13(3), 503–507. doi:10.1021/op8002577
-
Should I do solvent extraction for Buchwald–Hartwig amination? (2021, July 22). Chemistry Stack Exchange. Retrieved January 23, 2026, from [Link]
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- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Metal-Catalyzed Reactions of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene
Introduction: A Versatile Building Block for Modern Synthesis
1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive iodine atom for cross-coupling, a sterically demanding isopropyl group, and electron-donating methoxy and electron-withdrawing fluoro substituents, offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of these groups allows for precise modulation of steric and electronic properties in the target molecules, making this scaffold particularly valuable in drug discovery and the development of advanced materials.
This guide provides detailed protocols and technical insights for several key metal-catalyzed cross-coupling reactions utilizing 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene. The methodologies presented are based on established principles of organometallic chemistry and are designed to serve as a robust starting point for synthetic applications.
Strategic Considerations for Cross-Coupling Reactions
The reactivity of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene in metal-catalyzed reactions is governed by a combination of steric and electronic factors. The bulky ortho-isopropyl group can significantly influence the rate of oxidative addition to the palladium(0) center, often necessitating the use of specialized, sterically hindered phosphine ligands to promote efficient catalysis.[1][2] Conversely, the electron-donating methoxy group and the electron-withdrawing fluorine atom modulate the electron density of the aromatic ring, which can also impact the kinetics of the catalytic cycle. The C-I bond is the most reactive site for oxidative addition, allowing for selective functionalization at this position.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3][4][5] For a sterically hindered substrate such as 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene, the choice of ligand is critical to achieving high yields.[1][2]
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol for Suzuki-Miyaura Coupling
This protocol is a model procedure for the coupling of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene with a generic arylboronic acid.
Materials:
-
1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene/Water (10:1 mixture), degassed
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water mixture (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective palladium precursor. |
| Ligand | SPhos | A bulky, electron-rich phosphine ligand suitable for sterically hindered substrates.[6] |
| Base | K₃PO₄ | A moderately strong base effective in Suzuki couplings, minimizing side reactions. |
| Solvent | Toluene/Water | A biphasic solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 100 °C | Elevated temperature is often necessary to overcome the steric hindrance of the substrate. |
II. Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl alkynes.[7][8] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[9]
Experimental Workflow for Sonogashira Coupling
Caption: Step-by-step workflow for a typical Sonogashira coupling experiment.
Protocol for Sonogashira Coupling
This protocol describes a model procedure for the coupling of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene with a terminal alkyne.
Materials:
-
1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (TEA) (3.0 equivalents)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a dry Schlenk flask, add 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF (5 mL) and triethylamine (3.0 mmol) via syringe.
-
Add the terminal alkyne (1.5 mmol) dropwise with stirring.
-
Stir the reaction mixture at room temperature or gently heat to 50 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ | A robust and commonly used palladium catalyst for Sonogashira couplings. |
| Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. |
| Base | Triethylamine | Acts as both a base and a solvent in some cases. |
| Solvent | THF | A good solvent for both the organic substrates and the catalyst complex. |
| Temperature | Room Temperature to 50 °C | Mild conditions are often sufficient for the Sonogashira reaction. |
III. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl amines.[10][11] The steric hindrance of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene necessitates the use of bulky, electron-rich ligands to facilitate the catalytic cycle.
Protocol for Buchwald-Hartwig Amination
This model protocol outlines the amination of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene with a primary or secondary amine.
Materials:
-
1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.5 mmol) to an oven-dried Schlenk tube.
-
Add 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ | A common Pd(0) source for Buchwald-Hartwig aminations. |
| Ligand | XPhos | A highly effective bulky phosphine ligand for challenging amination reactions. |
| Base | NaOtBu | A strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions. |
| Solvent | Toluene | A high-boiling, non-polar solvent suitable for this transformation. |
| Temperature | 100-110 °C | Higher temperatures are often required for sterically demanding substrates. |
IV. Heck Reaction: Olefin Arylation
The Heck reaction allows for the coupling of aryl halides with alkenes to form substituted olefins.[12][13] For electron-rich and sterically hindered aryl iodides, careful optimization of the reaction conditions is often necessary.
Protocol for Heck Reaction
This is a model protocol for the Heck coupling of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene with an acrylate.
Materials:
-
1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene
-
Alkyl acrylate (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)
-
Triethylamine (TEA) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a Schlenk flask, add 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and P(o-tol)₃ (0.10 mmol).
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF (5 mL), triethylamine (2.0 mmol), and the alkyl acrylate (1.5 mmol).
-
Heat the reaction mixture to 120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A versatile palladium source for Heck reactions. |
| Ligand | P(o-tol)₃ | A moderately bulky phosphine ligand that can be effective in Heck couplings. |
| Base | Triethylamine | A common organic base used in Heck reactions. |
| Solvent | DMF | A polar, aprotic solvent that facilitates the reaction. |
| Temperature | 120 °C | Higher temperatures are generally required for the Heck reaction. |
V. Ullmann Condensation: C-O and C-N Bond Formation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of aryl ethers and aryl amines.[14][15] While modern palladium-catalyzed methods are often preferred, the Ullmann reaction can be a useful alternative, particularly for certain substrates.
Protocol for Ullmann Ether Synthesis
This model protocol describes the synthesis of an aryl ether from 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene and a phenol.
Materials:
-
1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene
-
Phenol (1.5 equivalents)
-
Copper(I) iodide (CuI) (20 mol%)
-
1,10-Phenanthroline (40 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a Schlenk tube, add CuI (0.2 mmol), 1,10-phenanthroline (0.4 mmol), and Cs₂CO₃ (2.0 mmol).
-
Add 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene (1.0 mmol) and the phenol (1.5 mmol).
-
Evacuate and backfill with an inert gas.
-
Add anhydrous DMF (5 mL).
-
Heat the reaction mixture to 120-140 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and dilute with water.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | CuI | A common copper(I) source for Ullmann condensations. |
| Ligand | 1,10-Phenanthroline | A nitrogen-based ligand that can accelerate copper-catalyzed reactions. |
| Base | Cs₂CO₃ | A strong inorganic base often used in Ullmann-type reactions. |
| Solvent | DMF | A high-boiling polar aprotic solvent. |
| Temperature | 120-140 °C | High temperatures are typically required for Ullmann condensations. |
Conclusion
1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene is a valuable and versatile substrate for a range of metal-catalyzed cross-coupling reactions. The successful application of this building block hinges on the careful selection of catalysts, ligands, and reaction conditions to overcome the steric hindrance imposed by the ortho-isopropyl group. The protocols provided in this guide offer a solid foundation for the synthesis of novel and complex molecules for applications in drug discovery and materials science.
References
-
Tang, W., & Senanayake, C. H. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry–A European Journal, 19(7), 2261-2265. [Link]
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Borau, P. R., et al. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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Zhao, Q., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-5. [Link]
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Suzuki, A. (2011). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
-
ResearchGate. (2003). Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. ResearchGate. [Link]
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Saikia, B., et al. (2015). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. Catalysis Science & Technology. [Link]
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National Institutes of Health. (2012). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][16]-Fused Indole Heterocycles. National Institutes of Health. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. National Institutes of Health. [Link]
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MDPI. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
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ResearchGate. (2018). Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using... ResearchGate. [Link]
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MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
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ResearchGate. (2012). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]
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ACS Publications. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Publications. [Link]
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ResearchGate. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. [Link]
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MDPI. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
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National Institutes of Health. (2020). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. National Institutes of Health. [Link]
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SciSpace. (2017). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. SciSpace. [Link]
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ACS Publications. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
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National Institutes of Health. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health. [Link]
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National Institutes of Health. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
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ACS Publications. (2022). Palladium-Catalyzed trans-Hydroalkoxylation: Counterintuitive Use of an Aryl Iodide Additive to Promote C–H Bond Formation. ACS Catalysis. [Link]
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National Institutes of Health. (2015). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]
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Shroder, M. (n.d.). The Sonogashira Coupling. Prezi. [Link]
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ResearchGate. (2018). Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
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ResearchGate. (2019). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
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MDPI. (2017). Heck Reaction—State of the Art. MDPI. [Link]
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ACS Publications. (2000). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry. [Link]
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Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. [Link]
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Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]
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Sci-Hub. (1999). Synthesis of fluorinated olefins via the palladium catalyzed cross-coupling reaction of 1-fluorovinyl halides with organoboranes. Sci-Hub. [Link]
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University of Southampton. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]
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MDPI. (2023). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]
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ResearchGate. (2001). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. ResearchGate. [Link]
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National Institutes of Health. (2021). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. National Institutes of Health. [Link]
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eScholarship.org. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. [Link]
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ResearchGate. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. ResearchGate. [Link]
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ResearchGate. (2012). ChemInform Abstract: Buchwald-Hartwig Amination Approach for the Synthesis of Functionalized 1,2,3,4-Tetrahydroacridine Derivatives. ResearchGate. [Link]
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Organic Chemistry Portal. (2007). Pd(OAc)2-Catalyzed Fluoride-Free Cross-Coupling Reactions of Arylsiloxanes with Aryl Bromides in Aqueous Medium. Organic Chemistry Portal. [Link]
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National Institutes of Health. (2008). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. National Institutes of Health. [Link]
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National Institutes of Health. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed. [Link]
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DSpace@MIT. (2005). Cross-coupling reactions of unactivated alkyl halides. DSpace@MIT. [Link]
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RSC Publishing. (2013). A new P3N ligand for Pd-catalyzed cross-couplings in water. RSC Publishing. [Link]
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Organic Chemistry Portal. (2017). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]
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Application Note and Protocol for the Scale-Up Synthesis of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the multi-gram scale synthesis of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene, a key building block in pharmaceutical and materials science research. The synthetic strategy is centered around a robust and scalable electrophilic iodination of a custom-synthesized precursor, 4-fluoro-3-isopropylanisole. This guide offers detailed, step-by-step protocols, explains the chemical principles underpinning the experimental design, and addresses critical safety and scale-up considerations. The information presented herein is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.
Introduction
Substituted haloanisoles are valuable intermediates in organic synthesis, particularly in the construction of complex molecular architectures for medicinal chemistry and materials science. The title compound, 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene, incorporates several functional groups that allow for diverse subsequent chemical transformations. The carbon-iodine bond is particularly amenable to a wide range of cross-coupling reactions, making this molecule a versatile synthon.[1]
The synthesis of this specific polysubstituted benzene derivative is not widely reported, necessitating a carefully designed synthetic route. The strategy outlined in this application note is a two-step process commencing with the synthesis of the precursor, 4-fluoro-3-isopropylanisole, followed by a regioselective electrophilic iodination. The choice of reagents and reaction conditions has been optimized for scalability, safety, and efficiency.
Synthetic Strategy Overview
The overall synthetic workflow is depicted in the diagram below. The synthesis begins with the readily available 4-fluoroanisole, which undergoes a Friedel-Crafts alkylation to introduce the isopropyl group, yielding 4-fluoro-3-isopropylanisole. This intermediate is then subjected to electrophilic iodination to afford the final product, 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene.
Figure 1: Overall synthetic workflow for 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene.
Materials and Equipment
| Reagents and Solvents | Equipment |
| 4-Fluoroanisole (99%) | Jacketed glass reactor (5L) with overhead stirrer |
| Isopropyl alcohol (99.5%) | Temperature probe and controller |
| Sulfuric acid (98%) | Addition funnel |
| Iodine (99.8%) | Reflux condenser |
| Iodic acid (99.5%) | Vacuum filtration apparatus |
| Glacial acetic acid | Rotary evaporator |
| Sodium thiosulfate | Recrystallization vessels |
| Sodium bicarbonate | Standard laboratory glassware |
| Dichloromethane (DCM) | Magnetic stirrer with heating plate |
| Hexanes | Fume hood |
| Deionized water | Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves |
Experimental Protocols
Part A: Synthesis of 4-Fluoro-3-isopropylanisole (Precursor)
Causality of Experimental Choices:
The Friedel-Crafts alkylation is a classic and scalable method for introducing alkyl groups onto an aromatic ring.[2] Sulfuric acid serves as both the catalyst and a dehydrating agent to generate the isopropyl cation from isopropyl alcohol. The reaction is performed at a controlled temperature to minimize side reactions such as over-alkylation and isomerization.
Step-by-Step Protocol:
-
Reactor Setup: Assemble a clean and dry 5L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, an addition funnel, and a reflux condenser. Ensure the reactor is situated in a well-ventilated fume hood.
-
Initial Charge: Charge the reactor with 4-fluoroanisole (500 g, 3.96 mol) and begin stirring at 150 RPM.
-
Acid Addition: Cool the reactor to 0-5 °C using a circulating chiller. Slowly add concentrated sulfuric acid (1.5 L) via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Alkylation: Once the acid addition is complete, slowly add isopropyl alcohol (357 g, 5.94 mol) dropwise from the addition funnel over 2-3 hours, maintaining the internal temperature between 5-10 °C.
-
Reaction Monitoring: After the addition of isopropyl alcohol is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.
-
Work-up: Once the reaction is deemed complete, carefully and slowly pour the reaction mixture over a stirred mixture of ice (5 kg) and water (5 L).
-
Extraction: Transfer the quenched mixture to a large separatory funnel and extract the aqueous layer with dichloromethane (2 x 1 L).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 1 L), a saturated sodium bicarbonate solution (1 x 1 L), and brine (1 x 1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation to obtain 4-fluoro-3-isopropylanisole as a colorless oil.
Part B: Synthesis of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene (Final Product)
Causality of Experimental Choices:
Electrophilic aromatic iodination is the key step to introduce the iodine atom onto the benzene ring.[3] The combination of iodine and iodic acid in acetic acid is a powerful and effective iodinating system.[4] The regioselectivity of the iodination is directed by the activating methoxy and isopropyl groups to the positions ortho and para to them. The position para to the methoxy group and ortho to the isopropyl group is the most sterically accessible and electronically favorable for substitution, leading to the desired product.
Step-by-Step Protocol:
-
Reactor Setup: In a 5L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and reflux condenser, add 4-fluoro-3-isopropylanisole (336 g, 2.0 mol) and glacial acetic acid (2 L).
-
Reagent Addition: To the stirred solution, add iodine (254 g, 1.0 mol) and iodic acid (176 g, 1.0 mol).
-
Reaction Conditions: Heat the reaction mixture to 70-75 °C and maintain this temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a stirred solution of deionized water (10 L).
-
Quenching: Add a 10% aqueous solution of sodium thiosulfate until the dark color of the iodine is discharged.
-
Extraction: Extract the aqueous mixture with dichloromethane (2 x 1.5 L).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 1 L) until the effervescence ceases, followed by a brine wash (1 x 1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product as a solid.
-
Purification: Recrystallize the crude solid from hot hexanes to afford 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene as a white to off-white crystalline solid.
Data Presentation
| Parameter | Synthesis of 4-Fluoro-3-isopropylanisole | Synthesis of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene |
| Starting Material | 4-Fluoroanisole | 4-Fluoro-3-isopropylanisole |
| Scale | 500 g | 336 g |
| Key Reagents | Isopropyl alcohol, H₂SO₄ | Iodine, Iodic acid |
| Solvent | None (H₂SO₄ acts as solvent) | Glacial acetic acid |
| Reaction Temperature | 5-10 °C, then RT | 70-75 °C |
| Reaction Time | 12-16 hours | 4-6 hours |
| Typical Yield | 65-75% | 70-80% |
| Purity (by GC) | >98% | >99% |
Safety Precautions and Scale-up Considerations
-
Handling of Corrosive Reagents: Concentrated sulfuric acid and glacial acetic acid are highly corrosive.[5] Always handle these reagents in a fume hood and wear appropriate personal protective equipment, including acid-resistant gloves, safety goggles, and a lab coat.
-
Exothermic Reactions: The addition of sulfuric acid and the quenching of the Friedel-Crafts reaction are highly exothermic. Ensure adequate cooling and slow, controlled addition of reagents to manage the heat generated.
-
Handling of Iodine: Iodine is harmful if inhaled or in contact with skin.[6] It can also cause staining. Handle solid iodine in a well-ventilated area or fume hood and wear gloves.[7]
-
Scale-up Considerations:
-
Heat Transfer: When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. The use of a jacketed reactor is crucial for maintaining precise temperature control.
-
Mixing: Efficient mixing is critical to ensure homogeneous reaction conditions and prevent localized hot spots. An overhead stirrer is necessary for larger volumes.
-
Work-up: Handling large volumes of aqueous and organic layers during extraction and washing requires appropriate large-scale equipment such as large separatory funnels or extraction vessels.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[8]
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Friedel-Crafts alkylation | Incomplete reaction | Extend the reaction time and monitor by GC-MS. |
| Insufficient acid catalyst | Ensure the correct amount of sulfuric acid is used. | |
| Loss of product during work-up | Perform extractions carefully to ensure complete recovery. | |
| Formation of multiple isomers in iodination | Incorrect reaction temperature | Maintain the reaction temperature within the specified range. |
| Non-selective iodinating agent | The chosen iodinating system is highly regioselective for this substrate. | |
| Product does not crystallize | Impurities present | Re-purify the crude product by column chromatography before crystallization. |
| Incorrect crystallization solvent | Screen other solvents such as ethanol or isopropanol for crystallization. |
References
- Iida, K., Ishida, S., Watanabe, T., & Arai, T. (2019). In a disulfide-catalyzed electrophilic iodination of electron-rich aromatic compounds using 1,3-diiodo-5,5-dimethylhydantoin (DIH), the disulfide activates DIH as a Lewis base to promote the iodination reaction in acetonitrile under mild conditions. J. Org. Chem., 84, 7411-7417.
- Tang, R.-J., Milcent, T., & Crousse, B. (2018). The use of a hexafluoroisopropanol as solvent enables a mild and regioselective halogenation of a broad range of arenes and heterocycles with N-halosuccinimides in good yields. J. Org. Chem., 83, 930-938.
-
Krassowska-Swiebocka, B., Prokop, M., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(3), 394–401. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Iodine Monochloride. Retrieved from [Link]
-
University of Arkansas. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]
-
Wikipedia. (2023). Directed ortho metalation. Retrieved from [Link]
-
Samrat Pharmachem Limited. (2018). SAFETY DATA SHEET: Iodine Monochloride. Retrieved from [Link]
- Anderson, K. W., & Buchwald, S. L. (2005). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling of Aryl Chlorides with N-Methylaniline and Anilines and the Amination of Aryl Triflates at Room Temperature.
- Bracco International B.V. (2009). Process for the iodination of aromatic compounds. Google Patents.
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
- Stavber, S., & Zupan, M. (2008). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. Current Organic Synthesis, 5(4), 307-325.
- Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health and Safety, 9(3), 6-11.
-
van der Vlugt, J. I., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed. Retrieved from [Link]
-
Krassowska-Swiebocka, B., Prokop, M., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. National Institutes of Health. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Iodine. Retrieved from [Link]
- Schiemann, G. (1934). Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene. Journal F. Prakt. Chemie, 140, 97-116.
- CN102146023A - Method for preparing p-fluoro anisole. (2011). Google Patents.
- O'Hagan, D. (2000). Advances in the direct iodination of aromatic compounds. Journal of Fluorine Chemistry, 105(2), 183-189.
- Snieckus, V. (1990).
-
ResearchGate. (n.d.). Iodination of 3-substituted indoles. Retrieved from [Link]
-
CLEAPSS. (n.d.). Student safety sheets 56 Iodine. Retrieved from [Link]
- Shell, U.S. (1979). Preparation of fluoronitrobenzene. Google Patents.
- Myers, A. G. (n.d.).
-
Agency for Toxic Substances and Disease Registry. (2004). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from [Link]
Sources
- 1. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 2. 4-Isopropylanisole | 4132-48-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. nj.gov [nj.gov]
- 7. science.cleapss.org.uk [science.cleapss.org.uk]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene
Welcome to the technical support center for the synthesis of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.
The synthesis of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene typically proceeds via an electrophilic aromatic substitution (SEAr) reaction. The starting material, 1-fluoro-2-isopropyl-5-methoxybenzene, is an electron-rich aromatic ring due to the activating effects of the methoxy and isopropyl groups, making it susceptible to iodination. The fluorine atom is a deactivating group but an ortho-, para-director. However, due to steric hindrance from the bulky isopropyl group, the iodine is directed to the less hindered position para to the methoxy group.
I. Troubleshooting Guide
This section addresses common issues encountered during the synthesis. Each problem is followed by potential causes and systematic solutions.
Issue 1: Low or No Product Yield
Potential Cause 1: Inadequate Activation of the Iodinating Agent
Iodine (I2) itself is a weak electrophile and often requires an activating agent or a more reactive iodine source to efficiently iodinate an aromatic ring, even one that is activated.[1] N-Iodosuccinimide (NIS) is a common alternative, but its reactivity can be significantly enhanced with an acid catalyst.[2]
Solutions:
-
Use of an Acid Catalyst: The addition of a catalytic amount of a Brønsted acid like trifluoroacetic acid (TFA) or a Lewis acid can activate the iodinating agent.[2][3] For instance, TFA is known to activate NIS, potentially forming a more potent iodinating species in situ.[4]
-
Choice of Iodinating Agent: If using molecular iodine, the addition of an oxidizing agent like hydrogen peroxide or a copper salt can generate a more powerful electrophilic iodine species (I+).[1] However, for this substrate, NIS is generally a milder and more effective choice.[5]
-
Solvent Choice: The choice of solvent can influence the reaction rate. While chlorinated solvents have been traditionally used, greener alternatives are encouraged.[6] Acetonitrile is a suitable solvent for many iodination reactions.[3]
Potential Cause 2: Sub-optimal Reaction Temperature
Electrophilic aromatic iodination is temperature-dependent. The reaction may be too slow at very low temperatures, while higher temperatures can lead to side reactions and degradation of the product or starting material.
Solutions:
-
Temperature Screening: Perform small-scale experiments at different temperatures (e.g., 0 °C, room temperature, and slightly elevated temperatures like 40-50 °C) to find the optimal condition.
-
Controlled Heating: Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat) to maintain a consistent temperature throughout the reaction.
Potential Cause 3: Poor Quality of Starting Material or Reagents
The purity of the starting material, 1-fluoro-2-isopropyl-5-methoxybenzene, and the iodinating agent is crucial. Impurities can interfere with the reaction. NIS, for example, can decompose over time.
Solutions:
-
Verify Starting Material Purity: Analyze the starting material by NMR or GC-MS to ensure its purity. If necessary, purify it by distillation or column chromatography.
-
Use Fresh Reagents: Use a fresh bottle of NIS or recrystallize it if its purity is in doubt. Ensure other reagents and solvents are anhydrous if the reaction is sensitive to moisture.
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Potential Cause 1: Over-activation of the Aromatic Ring
The combination of the methoxy and isopropyl groups strongly activates the aromatic ring, which could potentially lead to di-iodination or iodination at other positions, although the directing effects of the substituents make the desired product the major one.
Solutions:
-
Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the iodinating agent. A large excess can promote multiple iodinations.
-
Milder Reaction Conditions: Lower the reaction temperature and reduce the amount of acid catalyst to decrease the overall reactivity and improve selectivity.
Potential Cause 2: Steric and Electronic Effects
The methoxy group is a strong ortho-, para-director, and the isopropyl group is a weaker ortho-, para-director. The fluorine atom is an ortho-, para-director but deactivating. The desired product is formed by iodination at the position para to the strongly activating methoxy group and ortho to the fluorine, which is electronically favored. Steric hindrance from the isopropyl group should disfavor iodination at the position ortho to it.
Solutions:
-
Leverage Steric Hindrance: The inherent sterics of the isopropyl group should favor the desired isomer. If other isomers are significant, it may indicate a different reaction mechanism is at play, possibly involving radical species. Ensure the reaction is performed in the dark to minimize light-induced radical reactions.
Issue 3: Difficulty in Product Purification
Potential Cause 1: Co-elution of Product and Starting Material
The starting material and the iodinated product may have similar polarities, making separation by column chromatography challenging.
Solutions:
-
Optimize Chromatography Conditions: Screen different solvent systems for column chromatography. A non-polar eluent system (e.g., hexane/ethyl acetate with a low percentage of ethyl acetate) should provide better separation. Using a high-performance liquid chromatography (HPLC) system can also be beneficial for achieving high purity.
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or GC-MS to ensure full consumption of the starting material, which will simplify the purification process.
Potential Cause 2: Presence of Iodine Residue
Residual iodine from the reaction can contaminate the final product, often giving it a purplish or brownish color.
Solutions:
-
Aqueous Workup: During the workup, wash the organic layer with a solution of sodium thiosulfate (Na2S2O3).[7] This will reduce any remaining iodine to colorless iodide ions, which are soluble in the aqueous phase.
-
Activated Carbon Treatment: If color persists after the thiosulfate wash, you can treat a solution of the crude product with a small amount of activated carbon and then filter it.
II. Frequently Asked Questions (FAQs)
Q1: What is the best iodinating agent for this synthesis?
A1: N-Iodosuccinimide (NIS) is generally the preferred reagent for the iodination of activated aromatic rings like 1-fluoro-2-isopropyl-5-methoxybenzene.[2][5] It is a solid, easy to handle, and its reactivity can be fine-tuned with an acid catalyst.[4]
Q2: What is the role of the acid catalyst in NIS iodination?
A2: The acid catalyst, such as trifluoroacetic acid (TFA), activates the NIS by protonating the succinimide nitrogen, which increases the electrophilicity of the iodine atom, making it a more potent iodinating agent.[4]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a non-polar eluent system like hexane/ethyl acetate (e.g., 9:1) should show a clear separation between the starting material and the more polar product.
Q4: What are the expected 1H NMR shifts for the aromatic protons in the starting material and the product?
A4: The starting material, 1-fluoro-2-isopropyl-5-methoxybenzene, will have three aromatic protons. The product, 1-fluoro-4-iodo-2-isopropyl-5-methoxybenzene, will have only two aromatic protons. The disappearance of one of the aromatic signals and the downfield shift of the remaining protons are indicative of successful iodination.
Q5: Are there any safety precautions I should take?
A5: Yes. Iodinating agents can be corrosive and oxidizing. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Trifluoroacetic acid is highly corrosive and should be handled with extreme care.
III. Experimental Workflow and Data
General Iodination Protocol
A recommended starting point for the synthesis is outlined below. Optimization may be required based on your specific setup and reagent purity.
dot
Caption: General workflow for the synthesis of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene. **
Reagent Stoichiometry and Conditions
| Reagent/Parameter | Recommended Amount/Condition | Rationale |
| 1-Fluoro-2-isopropyl-5-methoxybenzene | 1.0 eq | Limiting reagent |
| N-Iodosuccinimide (NIS) | 1.05 - 1.2 eq | Slight excess to ensure complete conversion |
| Trifluoroacetic Acid (TFA) | 0.1 - 0.2 eq | Catalytic amount for activation of NIS |
| Solvent | Acetonitrile | Aprotic polar solvent, generally good for iodinations |
| Temperature | 0 °C to Room Temperature | Mild conditions to improve selectivity |
| Reaction Time | 1 - 4 hours | Monitor by TLC for completion |
IV. Mechanistic Overview
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps are visualized in the diagram below.
dot
Caption: Simplified mechanism of electrophilic aromatic iodination. **
References
-
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of aromatic compounds using N-iodosuccinimide and trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. [Link]
-
Tang, R.-J., Milcent, T., & Crousse, B. (2018). Hexafluoroisopropanol as a Promoter for Mild and Regioselective Halogenation of Arenes and Heterocycles with N-Halosuccinimides. The Journal of Organic Chemistry, 83(2), 930–938. [Link]
-
Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimide/BF3−H2O: Efficient and Regioselective Halogenation Reagents for Aromatics. Journal of the American Chemical Society, 126(48), 15770–15776. [Link]
-
LibreTexts. (2024). 16.2: Other Aromatic Substitutions. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Iodination. . [Link]
-
Matyjaszewski, K. (Ed.). (2012). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. InTech. [Link]
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). . [Link]
-
Royal Society of Chemistry. (n.d.). Iodination inquiry. Education in Chemistry. [Link]
-
Holch, R., & Culbertson, J. B. (1933). Iodination of Anisole. UNI ScholarWorks. [Link]
-
Zhang, Y., et al. (2012). Theoretical study of the iodination of methoxybenzene by iodine monochloride. Journal of Physical Organic Chemistry, 25(10), 863-870. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Iodination. acs.org. [Link]
-
University of Rochester. (n.d.). Workup for Removing Bromine or Iodine. chem.rochester.edu. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 3. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Iodination - Common Conditions [commonorganicchemistry.com]
- 6. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]
- 7. Workup [chem.rochester.edu]
Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene
Welcome to the technical support center for cross-coupling reactions involving 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure the success of your experiments.
Understanding Your Substrate: 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene
Before delving into catalyst selection, it's crucial to analyze the structure of your substrate. The reactivity of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene in cross-coupling reactions is primarily dictated by the following features:
-
The Iodo Group: The carbon-iodine bond is the most reactive site for oxidative addition to a low-valent metal catalyst (typically palladium), making it the primary handle for cross-coupling.[1][2]
-
The Fluoro Group: While generally less reactive than other halogens in palladium-catalyzed cross-coupling, its presence can be beneficial in medicinal chemistry.[3]
-
The Isopropyl Group: This bulky alkyl group introduces steric hindrance around the reaction center, which can influence the choice of ligand and catalyst.[4]
-
The Methoxy Group: As an electron-donating group, the methoxy substituent increases the electron density of the aromatic ring, which can affect the rate of oxidative addition.
Frequently Asked Questions (FAQs)
Here are some common questions encountered when working with this substrate:
Q1: What are the most suitable cross-coupling reactions for this substrate?
A1: Given the presence of the highly reactive iodo group, several palladium-catalyzed cross-coupling reactions are highly suitable for 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene. The most common and versatile options include:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds by reacting with boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups.[2][5]
-
Sonogashira Coupling: Used for coupling with terminal alkynes to create C(sp)-C(sp2) bonds, leading to the synthesis of substituted alkynes.[1][6][7]
-
Buchwald-Hartwig Amination: The preferred method for forming carbon-nitrogen bonds with a wide variety of amines.
-
Heck-Mizoroki Reaction: Suitable for the coupling of the aryl iodide with alkenes.[8]
Q2: How do the substituents on the benzene ring influence catalyst selection?
A2: The substituents play a significant role:
-
The methoxy group is electron-donating, which can sometimes make the oxidative addition step of the catalytic cycle slower compared to electron-deficient aryl halides.
-
The isopropyl group introduces steric bulk near the reactive C-I bond. This steric hindrance necessitates the use of bulky, electron-rich phosphine ligands to facilitate the reaction.[4] These ligands promote the formation of the active monoligated palladium(0) species and enhance the rate of reductive elimination.[3]
Q3: Should I be concerned about the fluorine atom's reactivity?
A3: Under typical palladium-catalyzed cross-coupling conditions optimized for the iodo group, the C-F bond is generally unreactive. The order of reactivity for halogens in these reactions is I > Br > Cl > F.[2] This allows for selective functionalization at the iodo position while retaining the fluorine atom, which can be a desirable feature in many pharmaceutical compounds.[3]
Catalyst and Ligand Selection Guide
The choice of catalyst and ligand is critical for a successful cross-coupling reaction. The following table provides a starting point for catalyst selection for different reaction types with 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene.
| Reaction Type | Recommended Palladium Source | Recommended Ligand | Base | Solvent |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or P(t-Bu)₃[4][5] | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF/H₂O |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃ (often part of the catalyst complex) | Et₃N, Piperidine, DIPA | THF, DMF |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald-type biarylphosphine ligands (e.g., XPhos, RuPhos) | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
| Heck-Mizoroki | Pd(OAc)₂ | PPh₃, P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
Causality Behind Experimental Choices:
-
Bulky Ligands for a Hindered Substrate: The isopropyl group on your substrate creates steric hindrance. Bulky, electron-rich biarylphosphine ligands, such as those developed by Buchwald, are essential to overcome this.[4] These ligands stabilize the palladium center and promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[3]
-
Choice of Base: The base plays a critical role in the catalytic cycle. In Suzuki-Miyaura reactions, the base activates the boronic acid.[5] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is often required to deprotonate the amine. The choice of base can significantly impact reaction efficiency.[2]
-
Palladium Precatalysts: Using well-defined, air-stable palladium(II) precatalysts can lead to more reproducible results as they provide a 1:1 palladium-to-ligand ratio and facilitate the reliable formation of the active monoligated palladium(0) species.[3]
Troubleshooting Guide
Even with careful planning, cross-coupling reactions can sometimes fail or give low yields. This troubleshooting guide addresses common issues you might encounter.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | - Use a fresh batch of palladium catalyst. - Consider using a precatalyst for more reliable activation. - Ensure rigorous degassing of solvents to prevent catalyst oxidation.[9] |
| Inefficient base | - Use a fresh, finely powdered base. - Screen different bases as their efficacy can be substrate and ligand-dependent.[2] | |
| Poor solubility of reactants | - Choose a solvent system that ensures all components are adequately dissolved.[10] Sometimes a mixture of solvents is beneficial. | |
| Significant Homocoupling | Presence of oxygen | - Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[9] |
| Inappropriate catalyst choice | - For Suzuki reactions, bulky, electron-rich phosphine ligands can suppress the homocoupling of the boronic acid.[9] | |
| Protodehalogenation (Replacement of Iodine with Hydrogen) | Presence of water or other proton sources | - Use anhydrous solvents and reagents. |
| Side reaction promoted by certain ligands/bases | - Screen different ligands and bases. Sometimes a weaker base can minimize this side reaction. | |
| Catalyst Decomposition (Formation of Palladium Black) | Reaction temperature is too high | - Lower the reaction temperature. |
| Incorrect palladium to ligand ratio | - Ensure the optimal palladium-to-ligand ratio is used. For many cross-coupling reactions, a 1:1 or 1:2 ratio is ideal.[3] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene with a generic arylboronic acid.
Materials:
-
1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-Fluoro-4-iodo-2-isopropyl-5-methoxybenzene, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Seal the flask and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle
Understanding the mechanism of the cross-coupling reaction is key to troubleshooting and optimization. The following diagram illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Catalyst Screening
When developing a new cross-coupling reaction, a systematic approach to screening catalysts and conditions is essential for efficient optimization.
Caption: A logical workflow for systematic catalyst screening and reaction optimization.
References
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - National Institutes of Health. [Link]
-
Flow Chemistry: Sonogashira Coupling - MDPI. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Diagnosing issues with a failed Suzuki coupling? - Reddit. [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. [Link]
-
Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines - ACS Publications. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - MDPI. [Link]
-
Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides - ResearchGate. [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate. [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - Organic Chemistry Portal. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis - ACS Publications. [Link]
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Enantioselective Suzuki cross-couplings of unactivated 1-fluoro-1-haloalkanes: synthesis of chiral β-, γ-, δ-, and ε-fluoroalkanes - PubMed. [Link]
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Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing). [Link]
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Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT. [Link]
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Cross-coupling reactions – Knowledge and References - Taylor & Francis Online. [Link]
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The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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From Suzuki-Miyaura cross coupling reactions of 2-/4-haloestranes to fluorinated benzofuranoestranes - Sciforum. [Link]
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Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - ICReDD. [Link]
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Technical Support Center: Troubleshooting 19F NMR of Complex Fluorinated Aromatics
Welcome to the technical support center for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of complex fluorinated aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging the power of ¹⁹F NMR and encountering the unique challenges presented by these intricate molecules.
The fluorine-19 nucleus is a superb probe for molecular structure and dynamics due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, making it a highly sensitive nucleus for NMR experiments.[1][2] Its large chemical shift dispersion, spanning over 800 ppm, offers exceptional resolution for distinguishing between different fluorine environments.[1][2] However, this same sensitivity and the complex coupling networks in polyfluorinated aromatics can lead to spectra that are challenging to acquire and interpret.
This guide provides a structured approach to troubleshooting common issues, moving from frequently asked questions to in-depth experimental and data processing protocols.
Part 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common initial hurdles faced when working with complex fluorinated aromatics.
Q1: My ¹⁹F signals are broad and poorly resolved. What are the likely causes?
A1: Broad signals in ¹⁹F NMR can stem from several factors:
-
Chemical Exchange: Dynamic processes such as conformational changes or intermolecular interactions on the NMR timescale can lead to signal broadening. Lowering the temperature may help to slow down these processes and sharpen the signals.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic species can cause significant line broadening.[3] Ensure your sample and solvent are free from such contaminants.
-
Unresolved Couplings: Complex, overlapping multiplets from numerous ¹⁹F-¹⁹F and ¹⁹F-¹H couplings can appear as a broad hump.[1] Consider acquiring a ¹H-decoupled spectrum to simplify the multiplets.
-
Chemical Shift Anisotropy (CSA): At higher magnetic fields, CSA can become a significant relaxation mechanism, leading to broader lines.[4][5]
Q2: I'm observing unexpected or inconsistent chemical shifts. Why is this happening?
A2: ¹⁹F chemical shifts are exquisitely sensitive to their environment.[2] Variations can be caused by:
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly influence ¹⁹F chemical shifts.[6][7] Always report the solvent used and be consistent across experiments.
-
Concentration Dependence: Changes in concentration can affect intermolecular interactions and, consequently, chemical shifts.
-
Temperature Fluctuations: Even minor temperature changes can alter chemical shifts. Ensure the spectrometer's temperature is well-regulated.
-
Referencing Issues: Unlike ¹H NMR, where tetramethylsilane (TMS) is a universal internal standard, ¹⁹F NMR referencing can be more complex.[8] Using an external reference or an internal standard that is inert to your sample is crucial for reproducibility.[8] Significant discrepancies in reported ¹⁹F NMR chemical shifts in the literature are common, sometimes varying by up to 2.5 ppm.[9]
Q3: The integrals in my quantitative ¹⁹F NMR (qNMR) experiment are inaccurate. What should I check?
A3: For accurate quantification, several parameters are critical:
-
Sufficient Relaxation Delay (d1): The recycle delay must be at least 5 times the longest T1 relaxation time of the fluorine nuclei being quantified to ensure complete relaxation between scans.[10]
-
Pulse Angle: A 90° pulse angle is typically used for quantitative measurements.
-
Uniform Excitation: Ensure that the spectral width is wide enough to encompass all signals of interest and that the transmitter offset is placed in the center of the spectrum for uniform excitation.
-
Baseline Correction: A flat and properly corrected baseline is essential for accurate integration.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and explanations for tackling more persistent and complex issues.
Guide 1: Optimizing Spectral Resolution and Sensitivity
Poor resolution can obscure vital structural information by causing multiplets to overlap.
The Causality: The wide chemical shift range of ¹⁹F NMR is a double-edged sword.[1] While it provides excellent signal dispersion, it also means that experiments must be set up carefully to avoid artifacts and ensure all signals are captured with sufficient digital resolution.
Troubleshooting Workflow:
Caption: Workflow for improving spectral resolution.
Step-by-Step Protocol for Parameter Optimization:
-
Shimming: Begin by carefully shimming the magnet using the deuterium lock signal of your solvent. A well-shimmed magnet is the foundation of a high-resolution spectrum.
-
Acquisition Time (at): Increase the acquisition time to improve digital resolution. A longer acquisition time results in a smaller digital point separation in the frequency domain.
-
Spectral Width (sw): Ensure the spectral width is large enough to contain all expected ¹⁹F signals but not excessively wide, which would compromise digital resolution for a given acquisition time. The chemical shift range for organofluorine compounds is typically between -50 and -220 ppm.[1]
-
Number of Scans (ns): Increase the number of scans to improve the signal-to-noise ratio (S/N). The S/N increases with the square root of the number of scans.
Data Presentation: Recommended Starting Parameters
| Parameter | Recommended Value | Rationale |
| Pulse Angle | 30-45° (for routine) / 90° (for qNMR) | Shorter pulse angles allow for faster repetition rates. |
| Acquisition Time | 1-2 seconds | Balances resolution and experiment time. |
| Relaxation Delay | 1-2 seconds (routine) / 5 x T1 (qNMR) | Ensures adequate relaxation for accurate signal intensity.[10] |
| Spectral Width | ~250 ppm (centered on expected signals) | Covers the typical range for fluorinated aromatics.[1] |
Guide 2: Deciphering Complex Coupling Patterns
Complex fluorinated aromatics often exhibit intricate second-order coupling patterns and long-range couplings that can be difficult to interpret.
The Causality: ¹⁹F-¹⁹F and ¹⁹F-¹H coupling constants can be significantly larger than ¹H-¹H couplings and can occur over multiple bonds (up to 5 bonds or more).[1][11] This leads to complex multiplet structures that can be challenging to assign.
Troubleshooting and Analysis Workflow:
Caption: Workflow for analyzing complex coupling patterns.
Experimental Protocols for Advanced NMR Techniques:
-
¹H-Decoupling: This is often the first step in simplifying a complex ¹⁹F spectrum. It removes all couplings to protons, leaving only the ¹⁹F-¹⁹F couplings.[10]
-
2D ¹⁹F-¹⁹F COSY (Correlation Spectroscopy): This experiment reveals which fluorine nuclei are coupled to each other. Cross-peaks in the 2D spectrum connect coupled ¹⁹F signals.
-
2D ¹⁹F-¹H HETCOR (Heteronuclear Correlation): This experiment identifies which protons are coupled to which fluorine nuclei.[12] This is invaluable for assigning signals in different regions of the molecule.
-
Selective 1D ¹⁹F{¹⁹F} Decoupling: In this experiment, a specific ¹⁹F resonance is irradiated while the spectrum is acquired. This will cause any signals coupled to the irradiated nucleus to collapse into simpler multiplets, helping to identify coupling partners.
Part 3: Quantitative ¹⁹F NMR (qNMR) Best Practices
qNMR is a powerful tool for determining the purity and concentration of fluorinated compounds without the need for identical reference standards.[13][14]
The Causality: The accuracy of qNMR relies on the principle that the integrated signal intensity is directly proportional to the number of nuclei giving rise to that signal.[10] Any experimental parameter that violates this assumption will lead to inaccurate results.
Self-Validating Protocol for Accurate qNMR:
-
Choice of Internal Standard (IS):
-
Select an IS with a simple ¹⁹F spectrum (ideally a singlet) that does not overlap with any analyte signals.
-
The IS must be chemically inert and stable under the experimental conditions.
-
The IS should have a known purity. Certified Reference Materials (CRMs) are available for this purpose.[15]
-
-
Sample Preparation:
-
Accurately weigh both the analyte and the internal standard.
-
Ensure complete dissolution of both components in a suitable deuterated solvent.
-
-
Spectrometer Setup:
-
Use a 90° pulse angle.
-
Set the relaxation delay (d1) to at least 5 times the longest T1 of any signal of interest (analyte or IS).
-
Ensure the spectral width is sufficient to observe a flat baseline on both sides of all integrated signals.
-
-
Data Processing:
-
Apply a zero-order phase correction and a baseline correction to the spectrum.
-
Integrate the signals of interest carefully, ensuring the integration limits encompass the entire signal.
-
-
Calculation:
-
Use the following formula to calculate the purity of the analyte:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
Trustworthiness Check: To validate your qNMR method, prepare a sample with a known concentration of a pure, fluorinated compound and analyze it using your established protocol. The calculated concentration should be within ±2% of the known value for a well-optimized experiment.
References
-
19Flourine NMR. (n.d.). Retrieved from University of Ottawa NMR Facility website: [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. (2023, November 29). In Wikipedia. [Link]
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Krylov, P. A., Krivdin, L. B., & Larina, L. I. (2022). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Molecules, 27(15), 4887. [Link]
-
Jordan, J. B., & Mason, R. P. (2018). New Frontiers and Developing Applications in 19F NMR. Journal of magnetic resonance (San Diego, Calif. : 1997), 291, 103–115. [Link]
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Mercier, K. A., Powers, R., & Stockman, B. J. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS omega, 7(15), 12845–12853. [Link]
-
Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical science, 13(25), 7436–7445. [Link]
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Dumon, A. S., Rzepa, H. S., Alamillo-Ferrer, C., Bures, J., Procter, R., Sheppard, T. D., & Whiting, A. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. Physical Chemistry Chemical Physics, 24(35), 21021-21030. [Link]
-
Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(25), 7436-7445. [Link]
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Nanalysis. (2023, June 20). Exploring ¹⁹F NMR in Drug Development. News-Medical.net. Retrieved on January 21, 2026 from [Link]
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Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. (n.d.). Diva-Portal.org. Retrieved January 21, 2026, from [Link]
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13 questions with answers in FLUORINE-19 NMR | Scientific method. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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DiMaggio, P. A., Kormos, C. M., Barchi, J. J., Jr, & Olsen, L. R. (2017). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 82(16), 8464–8472. [Link]
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Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19 F-centred NMR analysis of mono-fluorinated compounds. Organic & Biomolecular Chemistry, 20(13), 2723-2735. [Link]
-
Das, B. B., & Opella, S. J. (2020). Optimizing fluorine labelling for 19F solid-state NMR in oriented biological systems. Journal of biomolecular NMR, 74(1-2), 1–7. [Link]
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Wang, Y., Wang, C., Li, H., Yang, H., & Liu, M. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical chemistry, 95(5), 2881–2887. [Link]
-
Olsen, J. J., Welch, K. D., & Facchine, K. L. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry, 83(21), 8104-8111. [Link]
-
Liu, M., Li, M., Liu, F., & Shao, Q. (2018). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Journal of analytical methods in chemistry, 2018, 4575971. [Link]
-
Schaefer, T., Sebastian, R., & Hruska, F. E. (1991). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of. Canadian Journal of Chemistry, 69(6), 1047-1052. [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). Retrieved from [Link]
-
Why are fluorine-19 NMR spectra less affected by paramagnetic centers than other common nuclei? (2023, March 6). Chemistry Stack Exchange. Retrieved from [Link]
-
Tormena, C. F., & Contreras, R. H. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Magnetic Resonance in Chemistry, 49(5), 249-257. [Link]
-
Chemical control of CSA geometry enables relaxation-optimized 19F–13C NMR probes. (2023, January 20). Nature. Retrieved from [Link]
-
19F Studies of Solvent and Counterion Effects on Chemical Shift. (n.d.). Retrieved from [Link]
-
19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (n.d.). Analytical Methods. Retrieved from [Link]
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Fluorine NMR. (n.d.). Retrieved from [Link]
-
19F chemical library and 19F-NMR for a weakly bound complex structure. (n.d.). PMC. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
